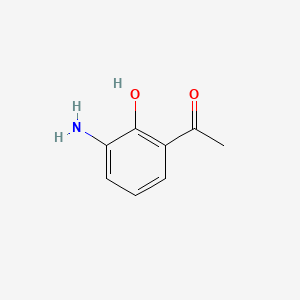

1-(3-Amino-2-hydroxyphenyl)ethanone

Descripción general

Descripción

1-(3-Amino-2-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H9NO2 It is a derivative of acetophenone, featuring an amino group and a hydroxyl group on the phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-(3-Amino-2-hydroxyphenyl)ethanone can be synthesized through several methods. One common approach involves the reduction of 2-hydroxy-3-nitroacetophenone using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction typically occurs under reflux conditions with ethanol as the solvent .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of large-scale hydrogenation reactors. The process includes the hydrogenation of 2-hydroxy-3-nitroacetophenone in the presence of a catalyst like Pd/C, under controlled temperature and pressure conditions .

Análisis De Reacciones Químicas

Types of Reactions

1-(3-Amino-2-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The amino and hydroxyl groups on the phenyl ring make it susceptible to electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas in the presence of Pd/C is a typical reducing condition.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Quinones

Reduction: Amine derivatives

Substitution: Halogenated or nitrated derivatives

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1-(3-Amino-2-hydroxyphenyl)ethanone has the molecular formula and features both amino and hydroxyl functional groups on the phenyl ring. These functional groups enhance its reactivity and interaction with various biological targets, making it a valuable compound in medicinal chemistry.

Scientific Research Applications

1. Organic Synthesis

The compound serves as an essential intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, including:

- Oxidation : Conversion to quinones using oxidizing agents like potassium permanganate.

- Reduction : Transformation into amine derivatives in the presence of reducing agents such as palladium on carbon.

- Electrophilic Substitution : Reactivity due to the amino and hydroxyl groups enables substitution reactions with halogens or nitro groups.

2. Biological Research

This compound has garnered attention for its biological activities:

- Antimicrobial Activity : Studies indicate significant antibacterial and antifungal properties against pathogens such as Pseudomonas aeruginosa and Bacillus sp. with minimal inhibitory concentration (MIC) values as low as 0.032 μg/mL . The mechanism involves disrupting bacterial quorum sensing, which is crucial for their virulence.

- Enzyme Interaction Studies : The compound is used to explore enzyme interactions within metabolic pathways, providing insights into biochemical processes.

Industrial Applications

This compound finds utility in various industrial applications:

- Dyes and Pigments Production : Due to its reactive functional groups, it is employed in synthesizing dyes and pigments used in textiles and coatings.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited potent antimicrobial activity. The research highlighted the compound's ability to inhibit quorum sensing in Agrobacterium tumefaciens, leading to decreased pathogenicity. The study quantified inhibition through β-galactosidase assays, revealing up to 72% inhibition at specific concentrations .

| Pathogen | MIC (μg/mL) |

|---|---|

| Pseudomonas aeruginosa | 0.032 |

| Bacillus sp. | 0.05 |

| Aspergillus niger | 0.064 |

| Fusarium solani | 0.05 |

Case Study 2: Synthesis of Derivatives

Research has also focused on synthesizing various derivatives of this compound to enhance its biological activity. For example, modifications have been made to improve its efficacy as an acetylcholinesterase inhibitor, which is relevant for neurodegenerative diseases.

Mecanismo De Acción

The mechanism of action of 1-(3-Amino-2-hydroxyphenyl)ethanone involves its interaction with specific molecular targets. The amino and hydroxyl groups on the phenyl ring allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects .

Comparación Con Compuestos Similares

Similar Compounds

- 1-(3-Aminophenyl)ethanone

- 1-(3-Amino-4-methylphenyl)ethanone

- 1-(3,4-Diaminophenyl)ethanone

Uniqueness

1-(3-Amino-2-hydroxyphenyl)ethanone is unique due to the presence of both amino and hydroxyl groups on the phenyl ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in organic synthesis and pharmaceutical research .

Actividad Biológica

1-(3-Amino-2-hydroxyphenyl)ethanone, also known as 3-amino-2-hydroxyacetophenone, is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , and it features an aromatic ring with both amino and hydroxyl substituents, which are crucial for its biological activity. The presence of these functional groups enhances its interaction with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study on related compounds demonstrated that derivatives with similar structures showed potent antibacterial and antifungal activities against various pathogens. For example, compounds with a benzimidazole unit exhibited MIC values as low as 0.032 μg/mL against Pseudomonas aeruginosa and Bacillus sp. .

| Pathogen | MIC (μg/mL) |

|---|---|

| Pseudomonas aeruginosa | 0.032 |

| Bacillus sp. | 0.05 |

| Aspergillus niger | 0.064 |

| Fusarium solani | 0.05 |

The antimicrobial mechanism of this compound appears to involve disruption of bacterial quorum sensing (QS). For instance, related compounds have been shown to inhibit the QS system in Agrobacterium tumefaciens, leading to decreased virulence and pathogenicity. This inhibition was quantified through β-galactosidase assays, revealing up to 72% inhibition at certain concentrations .

Antioxidant Activity

The compound also demonstrates antioxidant properties, which are essential for mitigating oxidative stress in cells. The ability to scavenge free radicals can contribute to its protective effects against various diseases, including cancer and neurodegenerative disorders.

Case Studies

Several studies have explored the biological implications of this compound:

- Antibacterial Efficacy : A recent investigation highlighted its effectiveness against Gram-positive bacteria, where it exhibited bactericidal activity by inhibiting protein synthesis pathways .

- Antifungal Properties : In vitro studies have shown that derivatives of this compound possess strong antifungal activity against species like Candida albicans, with promising results in biofilm inhibition .

Research Findings

Recent findings emphasize the importance of structural modifications in enhancing the biological activity of this compound:

- Substituent Variations : The introduction of electron-donating or electron-withdrawing groups significantly affects the compound's potency against various pathogens.

- Synergistic Effects : Combination therapies involving this compound and conventional antibiotics have shown enhanced efficacy, suggesting potential applications in overcoming antibiotic resistance .

Propiedades

IUPAC Name |

1-(3-amino-2-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5(10)6-3-2-4-7(9)8(6)11/h2-4,11H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLYXOVHEQVWJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332628 | |

| Record name | 1-(3-amino-2-hydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70977-72-9 | |

| Record name | 3-Amino-2-hydroxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70977-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-amino-2-hydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 70977-72-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 1-(3-Amino-2-hydroxyphenyl)ethanone used in the synthesis of new chemical entities?

A1: this compound serves as a key starting material in the synthesis of (Z)-3-[(3-acetyl-2-hydroxyphenyl)amino]-2-bromoprop-2-enal (H2L) []. This compound, H2L, then acts as a ligand to form a novel dinuclear zinc complex []. This synthetic route highlights the utility of this compound in constructing more complex molecules with potential applications in various fields.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.